REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4](-[c:12]2[n:13][c:14]3[n:15][cH:16][n:17][cH:18][c:19]3[nH:20]2)[cH:5][cH:6][c:7]([C:9](=[O:10])[NH2:11])[cH:8]1.[CH3:21][CH2:22][OH:23]>>[CH3:1][O:2][c:3]1[c:4](-[c:12]2[n:13][c:14]3[n:15][cH:16][n:17][cH:18][c:19]3[nH:20]2)[cH:5][cH:6][c:7]([C:9](=[O:10])[O:23][CH2:22][CH3:21])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(N)=O)ccc1-c1nc2ncncc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(-c2nc3ncncc3[nH]2)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |